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Compound of Interest

Compound Name:
1-carbamimidoyl-2-

cyclohexylguanidine;hydrochloride

Cat. No.: B1281038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, a ubiquitous structural motif in natural products and synthetic

molecules, has emerged as a privileged scaffold in medicinal chemistry. Its ability to form

strong, delocalized positive charges and participate in multiple hydrogen bonding interactions

underpins its diverse biological activities. This technical guide provides an in-depth literature

review of substituted guanidine compounds in drug discovery, focusing on their therapeutic

applications, mechanisms of action, and the experimental methodologies used for their

synthesis and evaluation.

Therapeutic Applications of Substituted Guanidine
Compounds
Substituted guanidines have demonstrated a broad spectrum of pharmacological activities,

leading to their investigation and development as therapeutic agents for a wide range of

diseases.

Central Nervous System (CNS) Disorders
Guanidine derivatives have shown significant promise as modulators of CNS targets. Notably,

they have been developed as antagonists for the N-methyl-D-aspartate (NMDA) receptor,

which is implicated in excitotoxic neuronal cell death associated with stroke and

neurodegenerative diseases.
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Cardiovascular Diseases
The role of the Na+/H+ exchanger (NHE) in intracellular pH regulation and its involvement in

cardiac ischemia-reperfusion injury has made it a key target for cardioprotective agents.

Substituted benzoylguanidines have emerged as potent inhibitors of NHE1, the primary cardiac

isoform.

Cancer
The CXCL12/CXCR4 signaling pathway plays a crucial role in tumor progression,

angiogenesis, and metastasis. Guanidine-containing compounds have been designed to

antagonize the CXCR4 receptor, thereby inhibiting cancer cell migration and invasion.

Infectious Diseases
The guanidinium group is a key feature in several antimicrobial agents. Substituted guanidines

have been shown to possess potent antibacterial activity against a range of Gram-positive and

Gram-negative bacteria, including drug-resistant strains.

Other Therapeutic Areas
The therapeutic potential of substituted guanidines extends to other areas, including the

inhibition of nitric oxide synthase (NOS) for inflammatory conditions and the management of

diabetes.

Quantitative Data on Biological Activity
The following tables summarize the in vitro potencies of representative substituted guanidine

compounds across various therapeutic targets.

Table 1: Inhibitory Activity of Substituted Guanidines on CNS Targets
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Compound
Class

Target
Compound
Example

IC50 (nM) Ki (nM) Reference

Diarylguanidi

nes

NMDA

Receptor

N,N'-di-(o-

tolyl)guanidin

e

37.3 - [1]

Substituted

Guanidines

Sigma

Receptors

N-

(adamantan-

1-yl)-N′-(p-

iodophenyl)g

uanidine

- 8.3 [1]

Table 2: Inhibitory Activity of Substituted Guanidines on Cardiovascular Targets

Compound
Class

Target
Compound
Example

IC50 (nmol/L) Reference

Benzoylguanidin

es
NHE1 Compound 7j 0.068 ± 0.021 [2]

Benzoylguanidin

es
NHE1

Cariporide

(reference)
30.7 ± 2.5 [2]

Guanidinium

derivatives

Na+/H+

exchanger
Guanochlor 500 - 6000 [3]

Table 3: Anticancer Activity of Substituted Guanidines

Compound
Class

Target Cell Line
Compound
Example

IC50 (µM) Reference

Guanide

derivatives
CXCR4 MDA-MB-231 - 0.06 - 0.2 [4]

Guanidines - MDA-MB-231 ADS1017 ~10 [5]

Guanidines - MCF-7 ADS1017 ~15 [5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.researchgate.net/figure/Synthesis-of-benzyl-guanidine-derivatives-20a-e-and-24a-e-Reagents-and-conditions-a_fig5_366444146
https://www.researchgate.net/figure/Synthesis-of-benzyl-guanidine-derivatives-20a-e-and-24a-e-Reagents-and-conditions-a_fig5_366444146
https://prepchem.com/diphenyl-guanidine/
https://prepchem.com/diphenyl-guanidine/
https://www.researchgate.net/figure/Schematic-diagram-of-the-CXCR12-CXCR4-signaling-pathway_fig1_350041295
https://www.bocsci.com/resources/enzyme-inhibitors-and-the-role-of-molecular-modeling-in-drug-discovery.html
https://www.chemicalbook.com/synthesis/1-3-diphenylguanidine.htm
https://www.chemicalbook.com/synthesis/1-3-diphenylguanidine.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 4: Antibacterial Activity of Substituted Guanidines

Compound
Class

Bacterial
Strain

Compound
Example

MIC (µg/mL) Reference

Benzyl

guanidines
S. aureus 9m 0.5 [6]

Benzyl

guanidines
E. coli 9m 1 [6]

Sulfonylguanidin

es

S. aureus

(MRSA)
13 ≤ 6.2

Table 5: Inhibitory Activity of Substituted Guanidines on Other Targets

Compound
Class

Target
Compound
Example

IC50 (µM) Ki (nM) Reference

Nω-nitro-Nω'-

substituted

guanidines

nNOS 15 - 500 [7]

Nω-nitro-Nω'-

substituted

guanidines

iNOS 12 - >10000 [7]

Nω-nitro-Nω'-

substituted

guanidines

eNOS 15 - 300 [7]

Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of

substituted guanidine compounds, representative of the key experiments cited in the literature.

Synthesis Protocols
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This protocol describes a method for the continuous production of 1,3-diphenylguanidine

(DPG).

Materials:

Diphenyl thiourea

Copper acetate (catalyst)

Concentrated ammonia water (24 wt.%)

Acetone

Ethyl acetate

Oxygen

Procedure:

Prepare a reaction raw material mixture by combining 400 g of diphenyl thiourea, 0.5 g of

copper acetate, and 372 mL of 24 wt.% ammonia water in 3500 mL of a mixed solvent of

acetone and ethyl acetate (3:1 volume ratio) with stirring.

Introduce the reaction raw material mixture into a microchannel reactor at a flow rate of 2.9

mL/min.

Simultaneously, introduce oxygen into the microchannel reactor at a flow rate of 14.3

mL/min.

Maintain the reaction temperature at 60 °C and the reaction pressure at 0.25 MPa. The

residence time in the reactor is 3 minutes.

The product solution obtained from the reactor is subjected to distillation under reduced

pressure to recover the organic solvent.

The resulting solid material is subjected to alkali washing, washing with water, and drying to

obtain the final product, 1,3-diphenylguanidine.[5]
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This procedure outlines a general method for the synthesis of sulfonylguanidine derivatives.

Materials:

Substituted N,N′-di-Boc-(guanydinomethyl)benzene

Trifluoroacetic acid (TFA)

Dichloromethane (CH2Cl2)

Diethyl ether (Et2O)

Procedure:

In a solution of the substituted N,N′-di-Boc-(guanydinomethyl)benzene (0.3 mmol) in CH2Cl2

(2 mL), add TFA (1 mL).

Shake the mixture at room temperature overnight.

Evaporate the solvent to dryness.

Add Et2O (1 mL) to the residue.

Collect the precipitate, wash with Et2O, and dry in vacuo to yield the desired product.[6]

Biological Evaluation Protocols
This protocol describes the broth microdilution method for determining the MIC of a compound

against a bacterial strain, such as Staphylococcus aureus.

Materials:

Test compound

Bacterial culture (e.g., S. aureus)

Cation-adjusted Mueller-Hinton broth (CAMHB)

96-well microtiter plates
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Spectrophotometer

Procedure:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a

range of concentrations.

Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL

in CAMHB.

Add the bacterial inoculum to each well of the microtiter plate containing the diluted

compound. Include a positive control (bacteria with no compound) and a negative control

(broth only).

Incubate the plates at 37°C for 18-24 hours.

The MIC is defined as the lowest concentration of the compound that completely inhibits

visible growth of the bacteria.[8]

This protocol details the MTT assay to assess the cytotoxic effects of compounds on cancer

cell lines, such as MDA-MB-231.

Materials:

Cancer cell line (e.g., MDA-MB-231)

Complete cell culture medium

Test compound

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well plates
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Microplate reader

Procedure:

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to

adhere overnight.

Treat the cells with various concentrations of the test compound and incubate for a specified

period (e.g., 48 or 72 hours).

After the incubation period, add 10 µL of MTT solution to each well and incubate for an

additional 2-4 hours at 37°C.

Carefully remove the medium and add 100 µL of the solubilization solution to each well to

dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Cell viability is expressed as a percentage of the untreated control cells.[9]

This assay measures the ability of a compound to inhibit the swelling of platelets, a process

mediated by NHE1.

Materials:

Platelet-rich plasma (PRP)

Test compound

Thrombin or other platelet agonist

Spectrophotometer or plate reader capable of measuring light scattering

Procedure:

Isolate platelets from whole blood and resuspend them in a suitable buffer.
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Pre-incubate the platelets with various concentrations of the test compound or vehicle

control.

Induce platelet swelling by adding an agonist such as thrombin.

Monitor the change in light absorbance or scattering over time. A decrease in absorbance

indicates platelet swelling.

The inhibitory effect of the compound is determined by its ability to prevent the agonist-

induced decrease in absorbance.[10]

Visualizations of Key Concepts
The following diagrams, generated using Graphviz, illustrate important pathways and workflows

relevant to the study of substituted guanidine compounds in drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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